molecular formula C23H24N2O B5239581 3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol

3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol

Cat. No.: B5239581
M. Wt: 344.4 g/mol
InChI Key: JFAUGXCLAYKTPO-UHFFFAOYSA-N
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Description

3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol is an organic compound characterized by its complex structure, which includes an anilino group, a diphenylethenyl group, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of aniline with diphenylethylene to form the intermediate compound, which is then reacted with propanol under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the anilino or diphenylethenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides are used under specific conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(1-Anilino-2,2-diphenylethenyl)amino]propan-1-ol apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(1-anilino-2,2-diphenylethenyl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c26-18-10-17-24-23(25-21-15-8-3-9-16-21)22(19-11-4-1-5-12-19)20-13-6-2-7-14-20/h1-9,11-16,24-26H,10,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAUGXCLAYKTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(NCCCO)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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